molecular formula C7H3Br2F3 B1410258 4,5-Dibromo-2-fluorobenzodifluoride CAS No. 1807056-08-1

4,5-Dibromo-2-fluorobenzodifluoride

Cat. No.: B1410258
CAS No.: 1807056-08-1
M. Wt: 303.9 g/mol
InChI Key: WPGQNLWBYKNOPR-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-fluorobenzodifluoride is a halogenated aromatic compound with the molecular formula C7H3Br2F3 It is characterized by the presence of two bromine atoms and one fluorine atom attached to a benzene ring, along with two additional fluorine atoms on a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-2-fluorobenzodifluoride typically involves the bromination and fluorination of benzene derivatives. One common method includes the reaction of 1,4-dibromo-2,5-difluorobenzene with n-butyl lithium in diethyl ether at -78°C. The reaction mixture is then treated with dry ice and acidified with hydrochloric acid to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-2-fluorobenzodifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and fluorine atoms.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4,5-Dibromo-2-fluorobenzodifluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-fluorobenzodifluoride involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The bromine and fluorine atoms can form strong halogen bonds with electron-rich sites on target molecules, influencing their reactivity and stability. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibromo-2,5-difluorobenzene: Similar structure but lacks the difluoromethyl group.

    4-Bromo-2,5-difluorobenzoic acid: Contains a carboxylic acid group instead of the difluoromethyl group.

    2,4-Dibromo-5-fluorobenzene: Different substitution pattern on the benzene ring.

Uniqueness

4,5-Dibromo-2-fluorobenzodifluoride is unique due to the presence of both bromine and fluorine atoms in specific positions on the benzene ring, along with a difluoromethyl group. This unique combination of substituents imparts distinct chemical properties, such as increased reactivity and the ability to form strong halogen bonds, making it valuable for various applications .

Properties

IUPAC Name

1,2-dibromo-4-(difluoromethyl)-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGQNLWBYKNOPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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